molecular formula C22H20N6O2 B2509163 N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine CAS No. 946218-11-7

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine

Cat. No.: B2509163
CAS No.: 946218-11-7
M. Wt: 400.442
InChI Key: XBZZUTQHLBJBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2,5-dimethylphenyl)pteridine-2,4-diamine is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Development

Research on similar pteridine compounds has been focused on developing new synthetic methods and evaluating their biological activities. For example, the synthesis of classical and nonclassical, partially restricted, linear, tricyclic 5-deaza antifolates has been explored to investigate their effects on dihydrofolate reductase (DHFR) inhibition and antitumor activity (Gangjee et al., 2002). Such research is critical for developing new therapeutics for cancer and other diseases by targeting specific enzymes or pathways.

Nanocarrier Development for Drug Delivery

Innovations in drug delivery systems have also been a focus, with studies on soft nanocarriers for poorly soluble drugs. For instance, the development of amphiphilic systems, such as micellar solutions and modified liposomes, has been studied to improve the solubility and efficacy of hydrophobic antitumor agents (Mirgorodskaya et al., 2020). This approach could be relevant for enhancing the delivery and therapeutic potential of complex compounds like "N2-(1,3-benzodioxol-5-ylmethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine".

Antiparasitic Drug Discovery

Research has also been conducted on identifying nonfolate compounds as antiparasitic agents by inhibiting pteridine reductase. Virtual screening techniques have been used to discover molecules with specificity for Leishmania major pteridine reductase (PTR1) but not with human DHFR, highlighting a pathway for developing targeted therapies for parasitic infections (Ferrari et al., 2011).

Material Science and Polymer Synthesis

Studies on the synthesis of polymers from diamine monomers containing imidazole pendant groups have shown applications in creating materials with specific properties, such as solubility and thermal stability (Ghaemy & Alizadeh, 2009). These methodologies could potentially be applied to synthesize materials from complex diamines like the one , offering insights into new material properties and applications.

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-3-4-14(2)16(9-13)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-5-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZZUTQHLBJBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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